molecular formula C16H8S5 B3166379 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 910788-24-8

4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B3166379
CAS No.: 910788-24-8
M. Wt: 360.6 g/mol
InChI Key: XZXZMTZHQRZENH-UHFFFAOYSA-N
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Description

The compound 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (CAS 3593-75-7), also known as dithieno[3,2-b:2',3'-d]thiophene, features a tricyclic core with three sulfur atoms and two fused thiophene rings . Its structure enables unique electronic properties, making it valuable in pharmaceuticals, organic electronics, and synthetic chemistry. Key applications include use as a pharmaceutical intermediate and in medicinal chemistry due to its conjugated π-system and sulfur-rich framework .

Properties

IUPAC Name

4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8S5/c1-3-9(17-5-1)11-7-13-15(20-11)16-14(19-13)8-12(21-16)10-4-2-6-18-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZMTZHQRZENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653350
Record name 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910788-24-8
Record name 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common synthetic route includes the formation of thiophene rings followed by their integration into the trithiatricyclo structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the thiophene rings are replaced by other groups, depending on the reagents and conditions used.

Scientific Research Applications

4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on its application. In electronic materials, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4,10-Dithiophen-2-yl-3,7,11-trithiatricyclo[...]tetraene (Main Compound) Thiophen-2-yl groups at positions 4 and 10 C₁₀H₆S₅ 298.4 (estimated) Pharmaceuticals, organic electronics, intermediates
4,10-Dibromo-3,7,11-trithiatricyclo[...]tetraene Bromine atoms at positions 4 and 10 C₈H₂Br₂S₃ 354.1 Building block for cross-coupling reactions
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[...]tetraene Bromine + 2-hexyldecyl chain + nitrogen atom C₂₄H₃₅Br₂NS₂ 561.48 Enhanced solubility for biological applications
3,7,11-Trithiatricyclo[...]tetraen-4-ylboronic acid Boronic acid group at position 4 C₈H₅BO₂S₃ 240.13 Suzuki-Miyaura coupling reagent
3,7λ⁶,11-Trithiatricyclo[...]tetraene 7,7-dioxide Sulfone (7,7-dioxide) modification C₈H₄O₂S₃ 260.3 (estimated) High oxidation state for materials science

Electronic and Physical Properties

  • Main Compound : The fused thiophene rings and sulfur atoms create a planar, conjugated system with strong electron delocalization, ideal for charge transport in organic semiconductors .
  • Dibromo Derivatives : Bromine substituents (e.g., C₈H₂Br₂S₃) increase molecular weight and polarity, enhancing reactivity in nucleophilic substitutions .
  • Azatricyclo Analogues: Incorporation of nitrogen (e.g., C₂₄H₃₅Br₂NS₂) introduces basicity and improves solubility in non-polar solvents due to the alkyl chain .
  • Boronic Acid Derivative : The boronic acid group (C₈H₅BO₂S₃) enables participation in cross-coupling reactions, expanding utility in polymer synthesis .
  • Sulfone Derivatives : Oxidation to sulfone (C₈H₄O₂S₃) increases electron-withdrawing character, altering redox properties for use in optoelectronics .

Biological Activity

4,10-Dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique structural features, including multiple thiophene rings and sulfur atoms. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H8S5C_{16}H_8S_5 with a molecular weight of approximately 360.54 g/mol. The compound's structure is characterized by:

  • Thiophene Rings : Contributing to its electronic properties.
  • Sulfur Atoms : Enhancing its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar thiophene structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
  • Cell Lines Tested : Various cancer cell lines have been used to assess the compound's efficacy, including breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of thiophene derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for one derivative.
  • Anticancer Study :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 cells.
    • The compound demonstrated an IC50 value of 12 µM after 48 hours of treatment.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4,7-Dithien-2-yl-benzothiadiazoleStructureAntimicrobial
5,9-Didodecyl-4,10-dithiophen-2-ylStructureAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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